Oligomycin E - 110231-34-0

Oligomycin E

Catalog Number: EVT-506859
CAS Number: 110231-34-0
Molecular Formula: C45H72O13
Molecular Weight: 821.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oligomycin E is a minor metabolite of the oligomycin complex produced by several species of Streptomyces. It exhibits relatively weak antifungal activity compared to other oligomycins, yet is active against Gram-positive bacteria and demonstrates strong antitumor activity against HeLa cells (IC50 = 14 ng/ml).
Oligomycin A, 26-hydroxy-28-oxo- is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
Overview

Oligomycin E is a member of the oligomycin family, which are macrolide antibiotics produced by the bacterium Streptomyces avermitilis. It is primarily known for its role as an inhibitor of ATP synthase, a key enzyme in cellular energy production. Oligomycin E is structurally related to other oligomycins, such as oligomycin A, and exhibits similar biological activities. The compound is utilized in biochemical research to study mitochondrial function and energy metabolism.

Source

Oligomycin E is derived from the fermentation of Streptomyces avermitilis, a soil-dwelling bacterium known for producing various bioactive compounds. The extraction and purification of oligomycin E involve solvent extraction and chromatographic techniques to isolate the active components from the fermentation broth.

Classification

Oligomycin E belongs to the class of macrolide antibiotics and is categorized as a mitochondrial ATP synthase inhibitor. Its mechanism of action involves binding to ATP synthase, thereby blocking ATP production in cells.

Synthesis Analysis

Methods

The synthesis of oligomycin E can be approached through several methods, including total synthesis and semi-synthesis from naturally occurring precursors. The total synthesis involves multiple steps, including the formation of key intermediates that lead to the final macrolide structure.

One notable synthetic route involves the Kornblum oxidation reaction, which transforms specific precursors into oligomycin derivatives. For instance, 33-dehydrooligomycin A was synthesized through this method, indicating the versatility of synthetic pathways available for modifying oligomycin structures .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice. Techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to monitor reaction progress and assess product purity.

Molecular Structure Analysis

Structure

Oligomycin E has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. The precise molecular formula for oligomycin E is C27_{27}H45_{45}O9_{9}, reflecting its composition of carbon, hydrogen, and oxygen atoms.

Data

The three-dimensional structure of oligomycin E has been elucidated using X-ray crystallography, revealing details about its conformation and binding interactions with ATP synthase. The binding site for oligomycin on ATP synthase has been mapped, providing insights into how this compound inhibits enzyme activity .

Chemical Reactions Analysis

Reactions

Oligomycin E primarily acts as an inhibitor of ATP synthase by binding to the c-ring of the enzyme complex. This interaction prevents protons from passing through the enzyme during oxidative phosphorylation, effectively halting ATP production.

Technical Details

The inhibition mechanism involves competitive binding at the active site of ATP synthase. Studies have shown that oligomycin can significantly reduce oxygen consumption rates in cells by obstructing ATP synthesis pathways . This property makes it a valuable tool in metabolic studies.

Mechanism of Action

Process

The mechanism by which oligomycin E exerts its inhibitory effects on ATP synthase involves direct interaction with the enzyme's c-subunit ring. Upon binding, oligomycin induces conformational changes that prevent proton flow through the enzyme, thereby inhibiting ATP generation.

Data

Experimental observations indicate that even low concentrations of oligomycin can effectively inhibit mitochondrial respiration in various cell types, underscoring its potency as an inhibitor . This action leads to decreased cellular energy levels and can trigger apoptotic pathways in sensitive cell types.

Physical and Chemical Properties Analysis

Physical Properties

Oligomycin E is typically presented as a white to off-white powder. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water. The melting point and specific optical rotation values are essential for characterizing the compound.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under alkaline environments or prolonged exposure to light. Its chemical reactivity is primarily associated with its ability to form hydrogen bonds with residues in ATP synthase.

Applications

Oligomycin E serves multiple scientific purposes:

  • Biochemical Research: It is widely used as a tool to study mitochondrial function and energy metabolism.
  • Pharmacological Studies: Oligomycin E helps elucidate mechanisms of drug resistance in cancer cells by analyzing metabolic dependencies.
  • Cellular Metabolism: It assists researchers in understanding metabolic fluxes within cells under various physiological conditions .
Molecular Mechanisms of Oligomycin E Action in Mitochondrial ATP Synthase Inhibition

Oligomycin E Binding Dynamics to F₀ Subunit of ATP Synthase

Interaction with Subunit c Ring in Yeast and Mammalian Systems

Oligomycin E binds specifically to the subunit c (Foc) ring of mitochondrial ATP synthase, a critical step in its inhibitory mechanism. High-resolution crystallographic studies (1.9 Å) of the Saccharomyces cerevisiae c10-ring reveal that oligomycin docks at the interface of two adjacent Foc subunits, positioning itself near the proton-translocating residue Glu59 within the transmembrane region [3] [6]. The binding involves:

  • Hydrophobic interactions: Oligomycin E buries ~345 Ų of hydrophobic surface area, primarily contacting residues Phe64, Ala56, Ala60, and Leu63 of Foc [3].
  • Hydrogen bonding: A water-bridged hydrogen bond connects the ester carbonyl oxygen of oligomycin E to the carboxyl side chain of Glu59, stabilizing it in a semi-closed conformation [3].
  • Conformational changes: Side chains of Leu63 and Phe64 rotate to accommodate the propanol group of oligomycin E, creating a hydrophobic crevice between helices [3].

Molecular dynamics simulations confirm that oligomycin E naturally partitions into the lipid-water interface of the inner mitochondrial membrane, enabling access to proton-binding sites on the c-ring [6]. In mammalian systems, the binding site is conserved, with identical residues in human Foc, explaining cross-species sensitivity [3].

Table 1: Key Residues in Foc Ring Mediating Oligomycin E Binding

ResidueRole in BindingConservation (Yeast vs. Human)
Glu59Water-mediated H-bond to oligomycin100% conserved
Phe64Hydrophobic/π-π interactions100% conserved
Ala56/Ala60Hydrophobic contacts across c-subunits100% conserved
Leu63Rotamer shift to create binding crevice100% conserved

Role of Oligomycin Sensitivity Conferral Protein (OSCP) in Binding Specificity

The OSCP subunit is essential for conferring oligomycin sensitivity to mitochondrial ATP synthase but does not directly bind the inhibitor. Reconstitution experiments demonstrate that OSCP is required to restore oligomycin sensitivity in F1-depleted membranes, indicating its role in structural coupling between Fo and F1 domains [1] [9]. Key mechanisms include:

  • Peripheral stalk integrity: OSCP anchors the peripheral stalk (containing subunits b, d, F6) to the F1 α3β3 hexamer. This stabilizes the enzyme against rotational torque, indirectly maintaining the c-ring conformation necessary for oligomycin binding [7] [9].
  • Conformational coupling: Cryo-EM structures show that OSCP forms a "cap" atop F1. When torque is applied during ATP hydrolysis, OSCP resists right-handed bending of the peripheral stalk, preventing uncoupling of Fo-F1 dynamics [7].
  • Pathogenic implications: Mutations in OSCP (e.g., in Alzheimer’s disease models) reduce oligomycin sensitivity by destabilizing Fo-F1 interactions, underscoring its role in maintaining the inhibitor binding site [9].

Notably, bacterial ATP synthases lack OSCP and are oligomycin-resistant, confirming its role in conferring sensitivity in eukaryotes [1].

Proton Translocation Inhibition and Coupling to ATP Synthesis

Disruption of Proton-Motive Force (pmf) Dynamics

Oligomycin E blocks proton flux through the Fo channel, decoupling electron transport from ATP synthesis. This occurs via:

  • Proton channel occlusion: Oligomycin E sterically hinders access of protons to the half-channels of subunit a, preventing protonation/deprotonation of Glu59 in the c-ring [3] [5].
  • Oxygen consumption rate (OCR) dynamics: In HepG2 cells, oligomycin E induces a biphasic OCR response: an initial drop (inhibition phase) followed by recovery (uncoupling phase) due to compensatory proton leak [2] [4].
  • pmf dissipation: By blocking proton flow, oligomycin E collapses Δψm (electrical gradient) while increasing ΔpH (chemical gradient), as calculated by the pmf equation: Δp (mV) = Δψ − 59ΔpH [1] [5].

Table 2: Bioenergetic Effects of Oligomycin E-Induced Proton Translocation Blockade

ParameterImmediate EffectAdaptive ResponseMeasurement Technique
Proton fluxComplete inhibitionInduction of UCP-mediated leakSeahorse OCR profiling [2]
ΔψmDepolarizationPartial repolarization via leakTMRM fluorescence [8]
ATP synthesis>90% suppressionGlycolytic upregulationLuciferase assay [4]
OCRSharp decline (~70%)Gradual recovery to basal levelsExtracellular flux analysis [2]

Conformational Locking of Glu59 in Subunit c

The carboxylate of Glu59 is indispensable for proton translocation, cycling between protonated (closed) and deprotonated (open) states during rotation. Oligomycin E immobilizes this residue via:

  • Mechanical trapping: The water-mediated H-bond between oligomycin E and Glu59 locks the residue in a semi-closed conformation, preventing its interaction with subunit a half-channels [3].
  • Shielding from solvent: Hydrophobic residues of oligomycin E (e.g., spiro-linked pyranose rings) create a barrier that isolates Glu59 from the aqueous environment, inhibiting proton exchange [3] [6].
  • Rotational arrest: Molecular dynamics simulations show oligomycin-bound c-subunits cannot undergo the conformational transitions required for rotary catalysis, stalling the γ-subunit rotation in F1 at the "catalytic dwell" state [6] [7].

This mechanism explains the high specificity of oligomycin E for eukaryotic ATP synthase, as bacterial c-rings lack equivalent conserved residues [3] [10].

Properties

CAS Number

110231-34-0

Product Name

Oligomycin E

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28R,29R)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

Molecular Formula

C45H72O13

Molecular Weight

821.0 g/mol

InChI

InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,37+,39+,40-,42+,43+,44+,45-/m0/s1

InChI Key

UWEZMQMMPORRMH-BOCHHXLBSA-N

SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Synonyms

26-hydroxy-28-oxo-Oligomycin A

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomeric SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)(C)O)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

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